L-xylo-[5]hexulosonic acid
Description
Significance of Hexulosonic Acids in Biochemical and Synthetic Contexts
Hexulosonic acids are significant intermediates in various metabolic pathways and hold value as targets in synthetic organic chemistry. In biochemical contexts, they are often involved in carbohydrate metabolism. For instance, a related compound, D-arabino-5-hexulosonic acid, serves as an intermediate in the pentose (B10789219) phosphate (B84403) pathway. biosynth.com Another example, 5-keto-D-gluconic acid (also known as D-xylo-5-hexulosonic acid), is a metabolic product of L-ascorbic acid in grapes and a precursor in the biosynthesis of L-(+)-tartaric acid. oup.com The broader class of 2-keto sugar acids, which includes compounds like L-xylo-2-hexulosonic acid, are also noted as potential candidates for dehydration to furans, which are valuable platform chemicals. google.com
From a synthetic standpoint, the selective oxidation of protected monosaccharides provides a route to various hexulosonic acids. For example, the oxidation of specific hydroxyl groups on derivatives of D-glucono-1,5-lactone can yield different keto-acid derivatives. arkat-usa.org The development of efficient synthetic routes to these compounds is driven by their potential use as chiral building blocks and their role in the synthesis of other complex molecules. arkat-usa.org The study of their tautomeric forms—the equilibrium between open-chain and cyclic furanose or pyranose structures in solution—is also an active area of research, as it influences their reactivity and physical properties. researchgate.net
Overview of D-Xylo and L-Xylo Stereochemical Series in Carbohydrate Research
The stereochemistry of carbohydrates is fundamental to their function and is often described using the D/L notational system. libretexts.org This system relates the configuration of a sugar to one of the two enantiomers of glyceraldehyde. libretexts.org For a monosaccharide, the designation is determined by the orientation of the hydroxyl group on the penultimate (second to last) carbon atom in its Fischer projection. libretexts.org
In the D-xylo series, the hydroxyl group on the penultimate carbon (C5 in a hexose) is on the right side in the Fischer projection. The D-xylo configuration dictates the specific stereochemistry at the other chiral centers of the carbon chain. Research involving the D-xylo stereochemical series is extensive, covering areas from enzymatic reactions to synthetic transformations. For example, enzymes like RmlC can act on substrates with D-xylo configurations, such as dTDP-6-deoxy-D-xylo-4-hexulose. nih.gov Furthermore, derivatives of the D-xylo series are used as starting materials in the synthesis of complex molecules like inositols through intramolecular aldol (B89426) condensations. beilstein-journals.org
The L-xylo series represents the enantiomeric counterpart to the D-xylo series. In the L-xylo configuration, the hydroxyl group on the penultimate carbon is on the left side in the Fischer projection. L-xylo- nih.govhexulosonic acid belongs to this series. As enantiomers, compounds from the D-xylo and L-xylo series have identical physical properties (e.g., melting point, boiling point) but rotate plane-polarized light in equal but opposite directions. Their chemical reactivity with non-chiral reagents is identical, but they exhibit different interactions with other chiral molecules, such as enzymes, which is a cornerstone of their distinct biological roles.
Historical Context of Hexulosonic Acid Research in Organic and Biochemistry
The study of hexulosonic acids is intrinsically linked to the historical development of organic chemistry and biochemistry. The foundations of organic chemistry in the early 19th century were built on the study of substances derived from living organisms. wou.edu Early work by chemists like Michel Chevreul on fats and Friedrich Wöhler's 1828 synthesis of urea (B33335) from inorganic materials dismantled the theory of vitalism, which held that organic compounds possessed a "vital force" from life. wou.edusiue.edu This opened the door to the laboratory synthesis and structural elucidation of complex organic molecules like carbohydrates.
The late 19th and early 20th centuries saw significant progress in understanding carbohydrates. The discovery of enzymes, such as diastase (B600311) by Anselme Payen in 1833, and Eduard Buchner's work on cell-free fermentation, laid the groundwork for biochemistry. wikipedia.org Research into the oxidation of sugars was a key area of investigation. For example, the Fenton reaction, discovered in the late 19th century, involves the use of hydrogen peroxide and an iron catalyst to oxidize organic compounds, including tartaric acid and other carbohydrates. researchgate.net These early oxidation studies were crucial for understanding the chemical transformations that could convert simple sugars into sugar acids, including aldonic, uronic, and the later-studied ulosonic acids.
The term "biochemistry" gained prominence around the turn of the 20th century, and with it came a focus on metabolic pathways. wikipedia.org The elucidation of pathways like glycolysis and the pentose phosphate pathway revealed the central roles of various sugar derivatives, including phosphorylated sugars and sugar acids. The identification of specific hexulosonic acids as metabolic intermediates, such as in the metabolism of ascorbic acid, marked their entry into the biochemical landscape. oup.com Continued research throughout the 20th century and into the present day has been advanced by the development of powerful analytical techniques like NMR spectroscopy, which allows for detailed structural studies, including the determination of the complex tautomeric equilibria of hexulosonic acids in solution. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O7 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m0/s1 |
InChI Key |
IZSRJDGCGRAUAR-LMVFSUKVSA-N |
SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
C(C(=O)[C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Stereochemical and Isomeric Considerations of Xylo Hexulosonic Acids
Structural Isomerism of Hexulosonic Acids: Keto Group Position (e.g., C-2 vs. C-5)
Structural isomerism in hexulosonic acids arises from the different possible arrangements of atoms, leading to distinct compounds with the same molecular formula (C₆H₁₀O₇). chemguide.co.ukwikipedia.org A primary form of this isomerism is positional isomerism, which concerns the location of the ketone (keto) functional group along the six-carbon backbone. chemguide.co.ukwikipedia.orgdocbrown.info
For instance, L-xylo- chemicalbook.comhexulosonic acid features the ketone group at the C-5 position. Its structural isomer, L-xylo- lookchem.comhexulosonic acid, has the ketone group at the C-2 position. chemicalbook.com This difference in the placement of the carbonyl group leads to different chemical and physical properties for each isomer.
| Feature | L-xylo- chemicalbook.comhexulosonic acid | L-xylo- lookchem.comhexulosonic acid |
|---|---|---|
| Molecular Formula | C₆H₁₀O₇ | C₆H₁₀O₇ |
| Position of Keto Group | Carbon-5 | Carbon-2 |
| Common Name | 5-Keto-L-gulonic acid | 2-Keto-L-gulonic acid |
Enantiomeric and Diastereomeric Relationships within Xylo-Hexulosonic Acid Series
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This class of isomers includes enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. The L-xylo- chemicalbook.comhexulosonic acid and D-xylo- chemicalbook.comhexulosonic acid are enantiomers. The "L" and "D" designations refer to the configuration of the chiral center furthest from the most oxidized carbon (the carboxyl group at C-1).
Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more stereocenters. If the configuration at one or more, but not all, of the chiral centers of L-xylo- chemicalbook.comhexulosonic acid were changed, the resulting molecule would be a diastereomer. For example, L-lyxo- chemicalbook.comhexulosonic acid is a diastereomer of L-xylo- chemicalbook.comhexulosonic acid.
| Compound | Relationship to L-xylo- chemicalbook.comhexulosonic acid | Key Difference |
|---|---|---|
| D-xylo- chemicalbook.comhexulosonic acid | Enantiomer | Mirror image; all chiral centers are inverted. |
| L-lyxo- chemicalbook.comhexulosonic acid | Diastereomer | Not a mirror image; configuration differs at a specific chiral center (e.g., C-3 or C-4). |
Tautomeric Equilibria in Xylo-Hexulosonic Acid Systems
In aqueous solutions, L-xylo- chemicalbook.comhexulosonic acid, like other monosaccharides containing five or more carbons, exists not as a single structure but as an equilibrium mixture of different tautomers. uomustansiriyah.edu.iq Tautomers are isomers of a compound which differ only in the position of protons and electrons and can readily interconvert.
Monosaccharides in aqueous solution predominantly exist as cyclic structures. uomustansiriyah.edu.iq This occurs through an intramolecular reaction where a hydroxyl group attacks the carbonyl carbon of the ketone, forming a cyclic hemiacetal. libretexts.orglibretexts.org
Pyranose forms are six-membered rings, formed when the hydroxyl group at C-1 attacks the keto group at C-5.
Furanose forms are five-membered rings, which would be less common for a 5-ketohexulosonic acid but are a key part of the tautomeric landscape for other sugars. libretexts.orglibretexts.org
These cyclic forms can exist as two different anomers, designated as alpha (α) and beta (β), which differ in the stereochemical configuration at the newly formed chiral center (the anomeric carbon).
The cyclic pyranose and furanose forms are in a dynamic equilibrium with the open-chain keto form. uomustansiriyah.edu.iq This linear structure, although typically present in small amounts in the equilibrium mixture, is a crucial intermediate that allows for the interconversion between the different cyclic anomers (a process known as mutarotation). uomustansiriyah.edu.iq
The precise ratio of the different tautomers (pyranose, furanose, and open-chain) in equilibrium is sensitive to various environmental conditions.
Solvent: The polarity of the solvent plays a significant role. Polar solvents, such as water, can form hydrogen bonds with the hydroxyl groups of the sugar, influencing the stability of the different forms. youtube.comresearchgate.net Nonpolar solvents may favor forms where intramolecular hydrogen bonding is more prevalent. youtube.com
pH: The interconversion between tautomers can be catalyzed by both acid and base. libretexts.orgyoutube.com Changes in pH can therefore alter the rate at which equilibrium is reached and can also influence the stability of the different ionic forms of the carboxylic acid group.
Temperature: Temperature affects the equilibrium constant of the tautomerization process. Changes in temperature can shift the equilibrium to favor either the more stable or less stable forms, depending on the thermodynamics of the interconversion.
Advanced Synthetic Methodologies for Xylo Hexulosonic Acids and Their Derivatives
Chemical Synthesis Approaches to L-xylo-2-Hexulosonic Acid (2-Keto-L-Gulonic Acid)
The chemical synthesis of L-xylo-2-hexulosonic acid is a pivotal process, primarily because it serves as the direct precursor to L-ascorbic acid. The efficiency and stereoselectivity of these synthetic routes are of paramount importance.
Synthesis from Precursors (e.g., D-Glucuronic Acid, D-Glucose)
D-glucose and its derivatives are common starting materials for the synthesis of L-xylo-2-hexulosonic acid. One established method involves the conversion of D-glucose to D-gluconic acid, which can then be further oxidized. nih.gov While biochemical routes are prevalent for this conversion, chemical methods are also employed. nih.gov For instance, the electrocatalytic oxidation of D-glucose has been studied as a potential route to produce gluconic acid and other oxidized derivatives. researchgate.net
Another approach begins with D-glucono-1,5-lactone, which can be derived from D-glucose. arkat-usa.org This lactone can undergo a series of reactions, including protection of hydroxyl groups followed by oxidation, to yield the desired hexulosonic acid derivative. arkat-usa.org The synthesis of L-gulose and L-xylose from D-gluconolactone has also been demonstrated, highlighting the versatility of this precursor in carbohydrate chemistry. researchgate.net
Oxidation Reactions in Hexulosonic Acid Synthesis
Oxidation is a critical step in the synthesis of hexulosonic acids, converting a hydroxyl group on the sugar backbone into a ketone or carboxylic acid functionality. The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity and yield.
o-Iodoxybenzoic acid (IBX) has proven to be a highly effective reagent for the oxidation of hydroxyl groups in protected glucono-1,5-lactone derivatives. arkat-usa.org For example, the oxidation of methyl 3,4:5,6-di-O-isopropylidene-D-gluconate, which has a free hydroxyl group at the C-2 position, with IBX results in the corresponding 2-keto derivative in nearly quantitative yields. arkat-usa.org This method is advantageous due to its high efficiency and selectivity compared to other oxidizing agents like pyridinium (B92312) dichromate or dimethylsulfoxide-acetic anhydride, which often result in lower yields or are unsuccessful. arkat-usa.org The reaction is typically carried out under mild conditions, making it suitable for sensitive carbohydrate substrates. nih.govscripps.edu
Table 1: Comparison of Oxidizing Agents for Glucono-1,5-Lactone Derivatives
| Oxidizing Agent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| o-Iodoxybenzoic acid (IBX) | Methyl 3,4:5,6-di-O-isopropylidene-D-gluconate | Methyl 3,4:5,6-di-O-isopropylidene-D-arabino-hex-2-ulosonate | ~Quantitative | arkat-usa.org |
| Pyridinium dichromate | Methyl 3,4:5,6-di-O-isopropylidene-D-gluconate | No reaction | - | arkat-usa.org |
| DMSO-acetic anhydride | Methyl 3,4:5,6-di-O-isopropylidene-D-gluconate | Methyl 3,4:5,6-di-O-isopropylidene-D-arabino-hex-2-ulosonate | Low | arkat-usa.org |
Chromium trioxide (CrO₃) in acetic acid is another powerful oxidizing system used in carbohydrate chemistry. nih.govorganic-chemistry.org This reagent has been successfully employed for the oxidation of acetylated methyl hexopyranosides. nih.gov The stereochemistry of the glycoside plays a significant role in its susceptibility to oxidation. For instance, β-L-linked glycosides with an equatorially oriented aglycon are oxidized to the corresponding 5-ulosonates, whereas α-L-methyl glycosides with an axially oriented aglycon are resistant to oxidation under the same conditions. nih.gov This selectivity is attributed to the conformational stability of the pyranose ring and the accessibility of the hydroxyl group to the oxidant. nih.gov
Electrocatalytic methods offer a potentially greener and more controlled approach to the oxidation of D-glucose. researchgate.netrsc.org This technique utilizes electrodes made of materials like copper, platinum, or gold to facilitate the oxidation process in an alkaline medium. researchgate.net The selectivity of the oxidation towards different products, such as gluconic acid or glucaric acid, can be influenced by the choice of electrode material and the applied oxidation potential. researchgate.net For example, on platinum electrodes, the oxidation of the aldehyde group at C1 to form gluconic acid is the predominant reaction. researchgate.net More recent research has also explored the use of nanocatalysts, such as gold nanoparticles supported on mesoporous carbon, for the electrocatalytic oxidation of glucose, which can lead to high yields of gluconic acid. abo.fi While direct electrocatalytic synthesis of L-xylo-2-hexulosonic acid from D-glucose in a single step is complex, this method is valuable for producing key intermediates like D-gluconic acid. nih.gov
Table 2: Electrocatalytic Oxidation of D-Glucose
| Electrode Material | Primary Product | Selectivity/Yield | Reference |
|---|---|---|---|
| Platinum | D-Gluconic acid | 78.4% selectivity | researchgate.net |
| Gold Nanoparticles on Carbon | D-Gluconic acid | 42% yield | abo.fi |
| Copper | Formic acid (from C-C cleavage) | 54.2% selectivity | researchgate.net |
Stereoselective Transformations in Hexulosonic Acid Synthesis
The precise control of stereochemistry is fundamental in the synthesis of complex carbohydrates like hexulosonic acids, as the biological activity and chemical properties of these molecules are dictated by their three-dimensional structure. Stereoselective transformations are employed to ensure the formation of a specific isomer, avoiding the creation of complex mixtures that are difficult to separate.
Key strategies in stereoselective synthesis include:
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as D-glucose, as starting materials. The inherent stereochemistry of the starting material is carried through the synthetic sequence to dictate the stereochemistry of the final product. For example, the synthesis of aromatic C-xylosides can be achieved through a position inversion of glucose, where position 1 effectively becomes position 5. nih.gov
Substrate-Controlled Reactions: In these reactions, existing stereocenters in the substrate molecule direct the stereochemical outcome of a new stereocenter's formation. An example is the substrate-controlled hydride delivery from LiAlH(Ot-Bu)3 for selective ketone reduction, which helps set specific stereochemistries.
Reagent-Controlled Synthesis: This method uses chiral reagents or catalysts to induce stereoselectivity. For instance, hydrogen bond-mediated aglycone delivery (HAD) has been used as an α-directing stereocontrol approach in glucuronidation reactions to achieve a desired stereoisomer. nih.gov
Dynamic Kinetic Resolution (DKR): This powerful technique is used to convert a racemic mixture of starting materials into a single enantiomer of the product. DKR has been applied in the synthesis of complex molecules, establishing multiple contiguous stereogenic centers in a single operation.
The synthesis of a 5-hexulosonic acid derivative has been demonstrated through a process that also achieves the inversion of configuration at the C-5 position of an aldose, highlighting a key stereoselective transformation. nih.govacs.org These methodologies are crucial for producing enantiomerically pure hexulosonic acids for various applications.
Chemical Synthesis Approaches to D-xylo-5-Hexulosonic Acid (5-Keto-D-Gluconic Acid)
D-xylo-5-hexulosonic acid, also known as 5-keto-D-gluconic acid (5-KGA), is a significant intermediate in various industrial processes. While biotechnological routes are now common, chemical synthesis laid the groundwork for its production.
Derivatization from D-Gluconamide
One of the early chemical methods involves the derivatization of D-gluconamide. This pathway typically involves the selective oxidation of the hydroxyl group at the C-5 position of the gluconamide (B1216962) backbone. The challenge in this approach lies in achieving high selectivity for the C-5 hydroxyl group over the other secondary hydroxyl groups present in the molecule. This often requires the use of protecting groups to block the other reactive sites, followed by oxidation and subsequent deprotection to yield the final 5-keto-D-gluconic acid. Research has explored direct oxidative amidation of aldoses using reagents like iodine in ammonia (B1221849) water, which points to the types of transformations involved in converting amide derivatives.
Inversion of Configuration at C-5 in Aldoses
A critical step in the synthesis of certain hexulosonic acid isomers involves the inversion of stereochemistry at a specific carbon atom. The synthesis of a 5-hexulosonic acid derivative has been successfully achieved in conjunction with an inversion of configuration at the C-5 position of an aldose starting material. nih.govacs.org This type of transformation, known as epimerization, is a key strategic element in carbohydrate chemistry.
The process often involves a sequence of reactions:
Oxidation: The hydroxyl group at C-5 is first oxidized to a ketone.
Reduction: The resulting ketone is then stereoselectively reduced to a hydroxyl group with the opposite stereochemistry. The choice of reducing agent is critical to control the direction of hydride attack, thereby determining the configuration of the newly formed stereocenter. The reduction of 5-keto-D-gluconic acid with sodium borohydride (B1222165), for instance, has been studied in this context. acs.org
This oxidation-reduction sequence effectively inverts the stereocenter at C-5, allowing for the synthesis of L-series sugars from D-series precursors, or vice-versa, which is a cornerstone of advanced carbohydrate synthesis. nih.govacs.org
Biotechnological and Enzymatic Production of Xylo-Hexulosonic Acids
Biotechnological methods offer a sustainable and highly specific alternative to chemical synthesis for producing xylo-hexulosonic acids. These processes leverage the metabolic machinery of microorganisms to perform complex chemical transformations with high efficiency and stereoselectivity.
Microbial Conversion Pathways for Xylo-Hexulosonic Acids
Microorganisms possess diverse enzymatic pathways capable of oxidizing sugars and their derivatives into valuable organic acids. nih.gov The production of xylonic acid, a five-carbon sugar acid, from xylose is a well-studied example of microbial bio-based production. nih.gov The core of these pathways involves dehydrogenases, which catalyze the oxidation of specific hydroxyl groups on the sugar backbone.
For hexulosonic acids, the pathways typically start from a common sugar like D-glucose. The microorganism first oxidizes the sugar to an aldonic acid (e.g., D-gluconic acid). A subsequent, regioselective oxidation at a specific carbon (e.g., C-5) by a different dehydrogenase yields the desired keto-acid, such as 5-keto-D-gluconic acid. fao.org
Fermentative Oxidation using Specific Microorganisms (e.g., Acetobacter suboxydans, Pseudomonas fluorescens, Gluconobacter species)
Several bacterial species are renowned for their powerful oxidative fermentation capabilities, making them ideal candidates for the industrial production of hexulosonic acids. nih.gov These bacteria, often referred to as acetic acid bacteria, possess membrane-bound dehydrogenases that incompletely oxidize sugars and alcohols, leading to the accumulation of desired acid products in the fermentation broth. nih.govnih.gov
Gluconobacter species: Gluconobacter oxydans is a key industrial microorganism used for producing 5-keto-D-gluconic acid (5-KGA) from D-glucose. fao.org It performs a two-step oxidation: first converting D-glucose to D-gluconic acid, and then oxidizing D-gluconic acid to 5-KGA. fao.org Wild-type strains can produce undesirable byproducts like 2-keto-D-gluconic acid (2-KGA) and 2,5-diketo-D-gluconic acid (2,5-DKGA). fao.orgnih.gov Genetic engineering has been employed to create recombinant strains with knocked-out genes for byproduct formation, thereby enhancing the yield and purity of 5-KGA. fao.org
Acetobacter suboxydans (now classified under Gluconobacter): Historically, Acetobacter species were used for 5-KGA production before being largely replaced by Gluconobacter. fao.org Acetobacter suboxydans is well-known for its ability to perform incomplete oxidation of various sugars and sugar alcohols. nih.govresearchgate.net For example, it is used in the industrial oxidation of D-sorbitol to L-sorbose, a key step in Vitamin C synthesis, showcasing its potent and specific oxidative capabilities. researchgate.net
Pseudomonas fluorescens: Species of Pseudomonas are also capable of carbohydrate oxidation. nih.gov For example, Pseudomonas fluorescens has been utilized for the production of 2-keto-gluconic acid from glucose, demonstrating its utility in producing different isomers of keto-gluconic acid. nih.gov The metabolic pathways in P. fluorescens involve hexose (B10828440) phosphate (B84403) oxidation, indicating a different intracellular route compared to the periplasmic oxidation common in Gluconobacter. nih.govresearchgate.net
The table below summarizes the roles of these microorganisms in producing keto-gluconic acids.
| Microorganism | Substrate | Primary Product(s) | Key Enzymes/Pathways |
| Gluconobacter oxydans | D-Glucose | 5-Keto-D-gluconic acid (5-KGA) | Membrane-bound glucose dehydrogenase, gluconate-2-dehydrogenase |
| Acetobacter suboxydans | D-Sorbitol, Aldoses | L-Sorbose, Keto-acids | Polyol dehydrogenases, Aldose dehydrogenases |
| Pseudomonas fluorescens | D-Glucose | 2-Keto-D-gluconic acid (2-KGA) | Hexose phosphate oxidation pathway |
Whole-Cell Catalysis for Hexulosonic Acid Production
Whole-cell catalysis has emerged as a powerful strategy for the production of hexulosonic acids, such as 2-keto-L-gulonic acid (2-KGA), a direct precursor to vitamin C. encyclopedia.pubnih.gov This approach leverages intact microbial cells, which contain the necessary enzymatic machinery, to convert a substrate into the desired product. nih.gov
A prominent example is the two-step fermentation process for 2-KGA production. mdpi.com In the first step, Gluconobacter oxydans converts D-sorbitol to L-sorbose. encyclopedia.pubmdpi.com The subsequent step involves a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, often from the Bacillus genus, to transform L-sorbose into 2-KGA. mdpi.comnih.gov K. vulgare is responsible for the bioconversion, but it exhibits slow growth and low productivity when cultured alone. encyclopedia.pubmdpi.com The companion species, while not directly involved in the conversion, provides essential growth factors that promote the growth of K. vulgare and enhance 2-KGA production. nih.govmdpi.com
Researchers have explored various companion strains, including Bacillus megaterium, Bacillus cereus, and Saccharomyces cerevisiae, to optimize this symbiotic relationship and improve yields. encyclopedia.pub Immobilization of microbial cells on supports like cellulose (B213188) or entrapment in gel matrices allows for their repeated use, further enhancing the economic feasibility of the process. google.com
Genetic Engineering Strategies for Enhanced Microbial Production
To overcome the limitations of natural microbial systems, genetic engineering has been extensively applied to improve the efficiency of hexulosonic acid production. nih.gov These strategies aim to enhance the metabolic flux towards the target molecule by modifying the genetic makeup of the production strains. nih.gov
Key genetic engineering approaches include:
Overexpression of Key Enzymes: Increasing the expression of genes encoding rate-limiting enzymes, such as sorbose dehydrogenase and sorbosone dehydrogenase, can significantly boost product yields. patsnap.com For instance, constructing recombinant Gluconobacter oxydans with enhanced expression of these dehydrogenases has been shown to improve 2-KGA production. patsnap.com
Metabolic Pathway Reconstruction: Engineering the metabolic pathways of microorganisms can redirect carbon flow towards the desired product. This can involve deleting genes responsible for competing pathways or introducing new enzymatic activities. frontiersin.org For example, redesigning the tricarboxylic acid (TCA) cycle in Escherichia coli has been used to increase the supply of co-substrates required for certain biocatalytic steps. frontiersin.org
Development of Recombinant Strains: Creating recombinant microorganisms that can perform multiple steps of a production process in a single organism simplifies the fermentation process. Efforts have been made to develop a one-step fermentation process for 2-KGA from D-glucose by engineering strains like Gluconobacter oxydans to express all the necessary enzymes. encyclopedia.pub While progress has been made, these one-step processes are not yet industrially viable due to lower yields compared to the two-step method. encyclopedia.pub
| Genetic Engineering Strategy | Organism | Target | Outcome |
| Overexpression of sorbose & sorbosone dehydrogenases | Gluconobacter oxydans | Increased 2-KGA production | Yield improvement of up to 20% patsnap.com |
| Deletion of competing pathway genes | Trichoderma reesei | L-galactonic acid production | Production of ~7 g/L L-galactonic acid nih.gov |
| Introduction of heterologous genes | Saccharomyces cerevisiae | L-galactonic acid production | ~96% conversion rate from D-galacturonic acid nih.gov |
| Metabolic pathway redesign (TCA cycle) | Escherichia coli | Enhanced co-substrate supply | Increased production of cis-3-hydroxypipecolic acid frontiersin.org |
Enzymatic Biotransformation Processes
Enzymatic biotransformation offers a highly specific and efficient alternative to whole-cell catalysis, utilizing isolated enzymes to perform specific chemical conversions. nih.gov This approach avoids the complexities of cellular metabolism and can lead to higher purity products.
Dehydrogenase-Mediated Oxidations
Dehydrogenases are a key class of enzymes in the synthesis of hexulosonic acids, catalyzing the oxidation of sugar alcohols and their derivatives. nih.gov
Sorbose Dehydrogenase (SDH): This enzyme is central to the conversion of L-sorbose to 2-KGA. nih.gov The activity of SDH is a critical factor in the efficiency of the mixed fermentation process for 2-KGA production. nih.gov Studies have shown that the optimal temperature for SDH activity is around 35°C. nih.gov
Alcohol and Aldehyde Dehydrogenases: Recombinant enzymes with both alcohol and aldehyde dehydrogenase activity have been developed for the production of various aldehydes, ketones, and carboxylic acids, including 2-KGA. patsnap.com
L-Galactono-1,4-lactone Dehydrogenase (GALDH): In plants and some protists, this enzyme catalyzes the final step in vitamin C biosynthesis, converting L-galactono-1,4-lactone to ascorbic acid. nih.gov
Reductive Amination Pathways
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds, such as ketones and aldehydes. wikipedia.org This reaction involves the formation of an imine intermediate, which is then reduced to an amine. masterorganicchemistry.comnih.gov While direct applications to L-xylo- google.comhexulosonic acid are less documented in the provided context, the principles of reductive amination are relevant for the synthesis of its amino derivatives.
Commonly used reducing agents in reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent depends on the specific substrates and reaction conditions. masterorganicchemistry.comyoutube.com Biocatalytic approaches using imine reductases are also being explored to achieve higher enantioselectivity in the synthesis of chiral amines. wikipedia.org
Enzyme Expression and Recycling in Biocatalysis
The economic viability of enzymatic biotransformation hinges on the efficient production and reuse of enzymes.
Enzyme Expression: Recombinant DNA technology allows for the high-level expression of desired enzymes in microbial hosts like E. coli and yeast. nih.gov The choice of expression system and optimization of culture conditions are crucial for maximizing enzyme yield.
Enzyme Recycling: Immobilization of enzymes on solid supports is a common strategy for their recovery and reuse. This not only reduces costs but also improves enzyme stability. Whole-cell biocatalysts can also be recycled, for example, by immobilizing the cells. google.com In some cascade reactions, the cofactors required by enzymes can be regenerated in situ, further improving the efficiency of the process. nih.govnih.gov
Comparison of Chemical and Biotechnological Synthesis Efficiency
The synthesis of keto acids, including L-xylo- google.comhexulosonic acid, can be achieved through both chemical and biotechnological routes. researchgate.netnih.gov
Chemical Synthesis:
Advantages: Can often handle a wider range of substrates and reaction conditions.
Disadvantages: Typically involves multiple steps, harsh reaction conditions (e.g., high temperatures and pressures), the use of hazardous reagents and solvents, and can generate significant toxic waste. researchgate.net The yields can also be low, and achieving high stereoselectivity can be challenging. researchgate.net
Biotechnological Synthesis:
Advantages: Utilizes renewable resources, operates under mild conditions (e.g., physiological pH and temperature), exhibits high specificity and stereoselectivity, and is generally more environmentally friendly. researchgate.netnih.gov
Disadvantages: Can be limited by enzyme stability, substrate and product inhibition, and the complexity of microbial metabolism. nih.gov The cost of enzymes and fermentation media can also be a factor.
| Aspect | Chemical Synthesis | Biotechnological Synthesis |
| Raw Materials | Often petroleum-based | Renewable (e.g., carbohydrates) researchgate.net |
| Reaction Conditions | Harsh (high temp/pressure) researchgate.net | Mild (physiological pH/temp) researchgate.net |
| Specificity | Lower, may produce byproducts | High (enantio- and regioselective) nih.gov |
| Environmental Impact | Can generate toxic waste researchgate.net | Generally more environmentally friendly nih.gov |
| Yields | Can be low researchgate.net | Can be high with optimization |
In the context of 2-KGA production, the two-step fermentation process has become the dominant industrial method, highlighting the advantages of biotechnology in terms of efficiency and sustainability over purely chemical routes. encyclopedia.pub
Advanced Spectroscopic and Structural Analysis of Xylo Hexulosonic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of L-xylo- acs.orghexulosonic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity, conformation, and dynamic behavior of the molecule.
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for analyzing the tautomeric equilibrium of hexulosonic acids in aqueous solutions. acs.org L-xylo- acs.orghexulosonic acid, like its D-enantiomer, can exist as a mixture of different cyclic (furanose and pyranose) and acyclic (keto) tautomers. rsc.org Each carbon atom in a distinct chemical environment produces a unique signal in the ¹³C NMR spectrum, allowing for the identification and quantification of each tautomer present in the equilibrium. chemguide.co.ukmasterorganicchemistry.com
Studies on the closely related D-xylo-5-hexulosonic acid have shown that in solution, it exists primarily as two furanose forms (α and β) and a minor keto tautomer. rsc.org The chemical shifts of the carbon atoms, particularly the anomeric carbon (C-2) and the carbonyl carbon (C-5), are highly sensitive to the ring structure and the orientation of the hydroxyl groups. libretexts.orgoregonstate.edu For instance, the carbon involved in a carbonyl group (C=O) typically resonates at a significantly downfield chemical shift (170-220 ppm) compared to carbons in alcohol functionalities (C-OH, 50-80 ppm). libretexts.orgoregonstate.edu
The solid-state ¹³C NMR spectrum of calcium D-xylo-5-hexulosonate, which exists purely as the β-furanose form, serves as a valuable reference for assigning the spectra of the forms in solution. rsc.org By comparing the solution spectra with this solid-state data and with spectra of related xylo-oligosaccharides, researchers can assign the signals corresponding to each tautomer and understand the structural similarities and differences. rsc.orgresearchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for Tautomeric Forms of Hexulosonic Acids This table is illustrative, based on typical chemical shift ranges and data from related compounds. Actual values for L-xylo- acs.orghexulosonic acid may vary.
| Carbon Atom | Keto Form (ppm) | α-Furanose Form (ppm) | β-Furanose Form (ppm) |
| C-1 (Carboxyl) | ~175 | ~176 | ~177 |
| C-2 | ~105 | ~108 | ~104 |
| C-3 | ~72 | ~76 | ~77 |
| C-4 | ~74 | ~82 | ~80 |
| C-5 (Carbonyl) | ~210 | ~109 | ~110 |
| C-6 | ~65 | ~64 | ~63 |
Proton NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy complements ¹³C NMR by providing detailed information about the hydrogen atoms in the molecule. oxinst.com The chemical shift, signal splitting (multiplicity), and integration of ¹H NMR signals are used to map out the proton environments and their connectivity. oxinst.com For complex molecules like L-xylo- acs.orghexulosonic acid, two-dimensional (2D) NMR techniques are often essential for unambiguous structural assignment. rsc.org
A key 2D NMR experiment is the Nuclear Overhauser Enhancement Spectroscopy (NOESY), which detects protons that are close to each other in space, regardless of whether they are directly bonded. rsc.org This technique was crucial in the study of D-xylo-5-hexulosonic acid to definitively distinguish between the α- and β-furanose anomers. rsc.org By observing the spatial correlations between specific protons, the relative orientation of substituents on the furanose ring could be determined, confirming the structure of each tautomer in the solution. rsc.org
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). scbt.com This technique is a powerful tool for tracing metabolic pathways and can also aid in structural assignment. nih.govplos.org By introducing a ¹³C-labeled precursor, such as [¹³C]glucose, into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites like L-xylo- acs.orghexulosonic acid using mass spectrometry or NMR. nih.govscispace.com
This metabolic tracing provides direct evidence of the biosynthetic pathways leading to the compound. plos.org Furthermore, the presence of a ¹³C label at a specific position in the molecule results in characteristic splitting patterns or altered chemical shifts in NMR spectra, which can be invaluable for confirming signal assignments that might otherwise be ambiguous. scbt.com The distinct isotopic signature of labeled compounds enhances detection sensitivity and allows for precise quantification in complex biological samples. scbt.com
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy measures the vibration of molecules when they absorb infrared radiation. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of L-xylo- acs.orghexulosonic acid hydrate (B1144303) displays characteristic absorption bands that confirm its structure. nist.gov
Table 2: Characteristic IR Absorption Bands for L-xylo- acs.orghexulosonic acid Based on the spectrum available from the NIST Chemistry WebBook and general IR data. nist.govlibretexts.org
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |
| C=O (Ketone) | Stretching | ~1715 | Strong (in keto form) |
| C-O | Stretching | 1000-1300 | Medium-Strong |
Chiral Analysis and Determination of Stereochemical Configuration
The stereochemistry of L-xylo- acs.orghexulosonic acid is defined by the "L-xylo" prefix, which describes the specific three-dimensional arrangement of the chiral centers in the molecule according to the Fischer projection rules. Determining and confirming this absolute configuration is critical. Chiral analysis techniques are employed to distinguish between enantiomers (L- and D- forms) and diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. mdpi.com This technique uses a chiral stationary phase that interacts differently with the enantiomers of a racemic compound, leading to their separation. mdpi.com By comparing the retention time of a sample to that of a known standard, the enantiomeric purity and the absolute configuration can be determined. Enzymatic deracemization is another powerful method, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation and identification of both the reacted and unreacted enantiomers. mdpi.com The known stereoselectivity of many enzymes can be used to assign the absolute configuration of the resulting products. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful complements to experimental techniques in the structural analysis of L-xylo- acs.orghexulosonic acid. kallipos.grnovapublishers.com These methods use the principles of quantum mechanics and classical mechanics to model molecular structures and predict their properties. kallipos.gr
For L-xylo- acs.orghexulosonic acid, computational methods can be used to:
Model Tautomeric Forms: Calculate the geometries and relative energies of the different possible tautomers (pyranose, furanose, and acyclic forms) to predict their relative stabilities and populations in equilibrium.
Predict Spectroscopic Data: Simulate NMR and IR spectra for the modeled structures. These predicted spectra can then be compared with experimental data to aid in the assignment of signals and confirm the identification of different tautomers.
Analyze Conformations: Investigate the potential conformations of the six-carbon chain and the cyclic forms, providing insight into the molecule's flexibility and shape.
By integrating computational predictions with experimental results from NMR, IR, and chiral analysis, a more complete and detailed picture of the structure and behavior of L-xylo- acs.orghexulosonic acid can be achieved.
Conformational Analysis of Hexulosonic Acid Isomers
The conformational landscape of hexulosonic acids is rich and complex, characterized by an equilibrium of various tautomeric forms, including open-chain and cyclic structures (furanose and pyranose rings). The distribution of these tautomers is influenced by factors such as the solvent, temperature, and the specific stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational equilibria in solution. For instance, studies on D-xylo-5-hexulosonic acid, an isomer of L-xylo- nih.govhexulosonic acid, have revealed that in an aqueous medium, it exists as a mixture of the α- and β-furanose tautomers along with the open-chain keto form. tue.nl In contrast, the solid-state structure of its calcium salt, as determined by solid-state ¹³C NMR, exists exclusively in the β-furanose form. google.com This highlights the significant influence of the physical state and counter-ions on the conformational preference.
Furthermore, research on L-xylo-2-hexulosonic acid, another isomer, has shown that it predominantly adopts an α-pyranose conformation in solution. tue.nl The conformational preference in related protected keto esters, such as methyl 2,3:5,6-di-O-isopropylidene-D-xylo-hex-4-ulosonate, has been shown to favor a planar zigzag conformation, as suggested by large coupling constants observed in ¹H NMR spectra. google.com
The tautomeric distribution of various hexulosonic acid isomers in solution is a key aspect of their conformational analysis. The table below, derived from findings on related sugar acids, illustrates the typical tautomeric compositions found in solution.
| Compound | Tautomeric Form | Percentage in Solution |
| D-xylo-5-hexulosonic acid | α-furanose | Major component |
| β-furanose | Minor component | |
| Open-chain keto | Present | |
| L-xylo-2-hexulosonic acid | α-pyranose | Predominant form |
| 2-keto-L-gulonic acid | Free acid lactol | Predominant in aqueous solution |
| Free keto acid | Minor component in equilibrium |
This table is illustrative and based on data for isomers of L-xylo- nih.govhexulosonic acid. The exact percentages can vary based on experimental conditions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
These computational methods allow for the determination of various molecular properties that govern reactivity, such as:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify regions susceptible to electrophilic and nucleophilic attack.
Theoretical Spectral Analysis: Calculation of theoretical NMR chemical shifts, IR, and UV-Vis spectra can aid in the interpretation of experimental data and confirm structural assignments. nih.gov
For hexulosonic acids, DFT calculations can be employed to:
Determine the relative energies of different tautomers and conformers: This helps to predict the most stable forms and understand the equilibrium distribution.
Investigate reaction mechanisms: By mapping the potential energy surface, it is possible to identify transition states and calculate activation barriers for various chemical transformations.
Predict spectroscopic properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the proposed structures and conformations. cdnsciencepub.com
The following table outlines key electronic structure parameters that can be obtained from quantum chemical calculations and their significance in understanding the reactivity of hexulosonic acids.
| Parameter | Significance |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting sites of interaction. |
| Natural Bond Orbital (NBO) Analysis | Provides information on charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. |
| Calculated Gibbs Free Energy | Allows for the prediction of the relative stability of different isomers and tautomers under various conditions. |
Molecular Dynamics Simulations for Solvent Effects on Tautomerism
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in a solvent environment, providing insights that are often inaccessible through experimental methods alone. nih.gov For hexulosonic acids, MD simulations are particularly valuable for understanding the influence of the solvent on the complex tautomeric equilibria.
The solvent plays a critical role in stabilizing different tautomers through various interactions, primarily hydrogen bonding. nih.govsonar.ch For instance, polar protic solvents like water can form hydrogen bonds with both the keto and hydroxyl groups of the hexulosonic acid. These interactions can disrupt the intramolecular hydrogen bonds that might stabilize certain cyclic or enol forms, thereby shifting the equilibrium. researchgate.net
MD simulations can model these intricate solvent-solute interactions at an atomic level, providing a detailed picture of:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.
Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and within the solute itself.
Conformational Transitions: The time evolution of the molecule's shape and the transitions between different tautomeric and conformational states.
Free Energy Landscapes: By employing enhanced sampling techniques, it is possible to calculate the free energy difference between different tautomers in a given solvent, thus predicting their relative populations.
A theoretical study on the tautomerism of other keto-enol systems has shown that in protic and polar aprotic solvents, the keto tautomer is often favored due to the disruption of the enol's intramolecular hydrogen bond. researchgate.net This principle is likely applicable to the open-chain keto form of hexulosonic acids in aqueous solution.
The table below summarizes the expected effects of different solvent types on the tautomeric equilibrium of hexulosonic acids, based on general principles observed in MD simulations of similar systems.
| Solvent Type | Primary Interaction with Solute | Expected Effect on Tautomeric Equilibrium |
| Polar Protic (e.g., Water, Methanol) | Hydrogen bond donation and acceptance. | Favors tautomers with exposed polar groups that can interact with the solvent, potentially shifting equilibrium towards the open-chain keto form. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions and hydrogen bond acceptance. | Can stabilize polar tautomers. May disrupt intramolecular hydrogen bonds, favoring forms that can interact with the solvent. |
| Nonpolar (e.g., Toluene, Chloroform) | van der Waals interactions. | Favors tautomers with strong intramolecular hydrogen bonds, as the solvent cannot effectively compete for these interactions. Often stabilizes cyclic or enol forms. |
Biochemical Roles and Metabolic Pathways of Xylo Hexulosonic Acids
L-xylo-2-Hexulosonic Acid as a Precursor in Vitamin C (L-Ascorbic Acid) Biosynthesis
L-xylo-2-hexulosonic acid, also known as 2-keto-L-gulonic acid (2-KGA), is a critical intermediate in the synthesis of L-ascorbic acid (Vitamin C). usbio.netgoogle.com Its primary significance lies in its position as the direct precursor to vitamin C in the historically important Reichstein process and subsequent biotechnological production methods. usbio.netgoogleapis.com The conversion of L-xylo-2-hexulosonic acid to L-ascorbic acid is achieved through a ring-closing lactonization step. wikipedia.orgtandfonline.com This can be accomplished by heating in water or through esterification followed by cyclization using a base. googleapis.comgoogle.com
Reichstein Process and its Biotechnological Advancements
The Reichstein process, developed in 1933, was the first commercially viable method for the large-scale industrial production of vitamin C. wikipedia.orgnih.gov This multi-step process begins with D-glucose and combines chemical reactions with a key microbial fermentation step. wikipedia.orgresearchgate.net L-xylo-2-hexulosonic acid is the final intermediate before the formation of L-ascorbic acid. researchgate.net
The classical Reichstein process involves the following key transformations:
Hydrogenation: D-glucose is chemically reduced to D-sorbitol. wikipedia.org
Microbial Oxidation: The bacterium Acetobacter suboxydans oxidizes D-sorbitol to L-sorbose. researchgate.net This fermentation step is crucial for establishing the correct stereochemistry. wikipedia.org
Acetal Protection: The hydroxyl groups of L-sorbose are protected using acetone (B3395972) to form diacetone-L-sorbose. wikipedia.org
Chemical Oxidation: The protected sorbose is then oxidized, typically with potassium permanganate, and subsequently hydrolyzed to yield L-xylo-2-hexulosonic acid (2-KGA). wikipedia.org
Lactonization: The final step is the conversion of 2-KGA to L-ascorbic acid. wikipedia.org
Over the years, significant biotechnological advancements have been made to improve the efficiency and reduce the environmental impact of the original Reichstein process. nih.gov A major development was the introduction of a two-step fermentation process, which has largely replaced the older method for industrial production. researchgate.net This advanced method uses a mixed culture of microorganisms, such as Ketogulonicigenium vulgare and Bacillus megaterium, to directly convert L-sorbose into 2-KGA, bypassing some of the more hazardous chemical steps of the original process. nih.govresearchgate.net More recent research has focused on developing a one-step fermentation process to further streamline production. researchgate.netresearchgate.net
Table 1: Comparison of Vitamin C Production Processes
| Feature | Reichstein Process | Two-Step Fermentation |
|---|---|---|
| Starting Material | D-Glucose | D-Sorbitol or L-Sorbose |
| Key Intermediate | L-xylo-2-hexulosonic acid (2-KGA) | L-xylo-2-hexulosonic acid (2-KGA) |
| Microbial Step | Acetobacter for Sorbitol to Sorbose | Ketogulonicigenium vulgare & helper strains for Sorbose to 2-KGA |
| Advantages | Historically established | Fewer chemical steps, lower cost, higher efficiency |
| Disadvantages | Multiple chemical steps, high cost | Requires two separate sterilizations |
Alternative Biosynthetic Pathways for L-Ascorbic Acid
While the Reichstein process and its derivatives are industrial standards, nature employs different routes for L-ascorbic acid synthesis. In plants, the main source of dietary vitamin C for humans, several biosynthetic pathways have been identified. nih.govcore.ac.ukresearchgate.net The primary and most well-established pathway in plants proceeds via L-galactose and L-galactono-1,4-lactone, which is then oxidized to L-ascorbic acid. core.ac.ukresearchgate.net This pathway notably does not involve the inversion of the carbon skeleton from a D-glucose precursor, a key feature of the animal pathway. core.ac.uk
Other proposed alternative pathways in plants utilize precursors such as GDP-L-gulose, myo-inositol, and D-galacturonate, highlighting the metabolic flexibility of ascorbate (B8700270) synthesis. nih.govcore.ac.ukresearchgate.net The existence of these pathways suggests a more complex regulatory network for vitamin C production in plants than previously understood. nih.govcore.ac.uk In some photosynthetic eukaryotes like Euglena, a pathway similar to the animal route exists, proceeding via D-galacturonic acid and L-galactonolactone. elifesciences.org The evolution of these alternative pathways in photosynthetic organisms is thought to be linked to the need to uncouple ascorbate synthesis from the production of hydrogen peroxide, a byproduct of the animal pathway enzyme L-gulonolactone oxidase (GULO). elifesciences.orgnih.gov
D-xylo-5-Hexulosonic Acid in Carbohydrate Metabolism
D-xylo-5-hexulosonic acid, also known as 5-keto-D-gluconic acid, is a keto-acid derivative of glucose. ontosight.ainih.gov It serves as an intermediate in various metabolic pathways, particularly in carbohydrate metabolism in microorganisms and plants. ontosight.ai
Role in Glycoprotein and Polysaccharide Metabolism
The metabolic network of sugar acids is interconnected with the synthesis of essential biopolymers. The regulation of enzymes involved in vitamin C biosynthesis, for instance, is linked to the cellular demand for GDP-sugars, which are necessary precursors for the synthesis of cell wall components and glycoproteins. researchgate.net D-glucuronic acid, a related sugar acid, can be channeled either towards L-ascorbic acid biosynthesis or into the production of precursors for cell wall polymers like pectin (B1162225) and hemicellulose. core.ac.uk This indicates a metabolic branch point where the flux of carbohydrate intermediates is directed towards either primary structural roles in polysaccharides or vital functions like antioxidant synthesis.
Involvement in Pentose (B10789219) Phosphate (B84403) Pathway Intermediacy
D-xylo-5-hexulosonic acid is recognized as an intermediate in the pentose phosphate pathway (PPP). ontosight.aicymitquimica.combiosynth.com The PPP is a fundamental metabolic pathway parallel to glycolysis that is crucial for generating NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and producing pentose sugars, the precursors for nucleotide synthesis. The involvement of D-xylo-5-hexulosonic acid in this pathway underscores its role in central carbon metabolism. ontosight.ai Its chemical structure, featuring a keto group at the fifth carbon, makes it a substrate for various enzymes that catalyze reactions with keto-acids. ontosight.ai
Metabolic Conversion to Tartaric Acid in Plants (e.g., Grapes)
In certain plants, most notably grapes (Vitis species), D-xylo-5-hexulosonic acid is a key intermediate in the biosynthesis of L-(+)-tartaric acid, the primary organic acid responsible for the characteristic taste and stability of wine. nih.govresearchgate.netresearchgate.net Research using labeled compounds in immature grape tissues has provided strong evidence for a specific metabolic pathway. nih.gov
The pathway proceeds as follows:
L-Ascorbic acid is converted to L-xylo-2-hexulosonic acid (2-keto-L-idonic acid). nih.gov
This is followed by reduction to L-idonic acid. nih.gov
L-idonic acid is then oxidized to form D-xylo-5-hexulosonic acid (5-keto-D-gluconic acid). nih.govmdpi.com
Finally, the carbon chain of D-xylo-5-hexulosonic acid is cleaved, with the C1 to C4 fragment being converted into L-(+)-tartaric acid. nih.gov
The enzyme L-idonate dehydrogenase, which catalyzes the conversion of L-idonic acid to D-xylo-5-hexulosonic acid, is considered a crucial, rate-limiting step in this pathway. mdpi.com This metabolic sequence demonstrates a fascinating link between a primary antioxidant, vitamin C, and the synthesis of a major fruit acid that defines the quality of a significant agricultural product. researchgate.netmdpi.com
Table 2: Key Compounds in Tartaric Acid Biosynthesis from Ascorbic Acid in Grapes
| Compound | Role |
|---|---|
| L-Ascorbic Acid | Initial Precursor |
| L-xylo-2-hexulosonic acid | Intermediate |
| L-Idonic acid | Intermediate |
| D-xylo-5-hexulosonic acid | Direct Precursor to Tartaric Acid Skeleton |
| L-(+)-Tartaric Acid | Final Product |
Enzymatic Transformations of Xylo-Hexulosonic Acids in Biological Systems
The transformation of xylo-hexulosonic acids within biological systems is a testament to the intricate and highly specific nature of enzymatic catalysis. These processes are fundamental to various metabolic pathways, particularly in microorganisms, and involve precise interactions between enzymes and their sugar acid substrates.
Enzyme-Substrate Interactions and Reaction Mechanisms
The interaction between an enzyme and its substrate, such as a xylo-hexulosonic acid, is a highly specific process governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. This specificity ensures that only the correct substrate binds and undergoes a chemical reaction. The binding of the substrate to the enzyme's active site forms an enzyme-substrate complex, which is a transient state that facilitates the chemical conversion.
The mechanisms of these enzymatic reactions are diverse and depend on the specific enzyme and the transformation being catalyzed. For instance, oxidoreductases are a class of enzymes that catalyze the oxidation and reduction of their substrates. In the context of xylo-hexulosonic acids, these enzymes can be involved in the introduction or removal of ketone groups. Dehydratases, on the other hand, catalyze the removal of a water molecule, a common step in the breakdown of sugar acids.
The study of enzyme-substrate interactions often involves analyzing the kinetics of the reaction, determining the affinity of the enzyme for its substrate (Km), and the maximum rate of the reaction (Vmax). Techniques such as X-ray crystallography can provide detailed atomic-level views of how a substrate fits into the active site of an enzyme, revealing the key amino acid residues involved in binding and catalysis. researchgate.netnih.gov These studies are crucial for understanding the fundamental principles of enzymatic catalysis and for the rational design of enzymes with improved or novel activities. diva-portal.org
Catalytic Hydrogenation of D-xylo-5-Hexulosonic Acid to Gluconic and Idonic Acid
The catalytic hydrogenation of D-xylo-5-hexulosonic acid is a significant transformation that yields both gluconic acid and idonic acid. scispace.comresearchgate.net Research has shown that the selectivity of this hydrogenation is highly dependent on the choice of catalyst and reaction conditions. scispace.com
One notable study investigated the influence of various catalysts and additives on this reaction. scispace.comresearchgate.netresearchgate.net Optimal yields of idonic acid were achieved using a palladium boride catalyst in an aqueous solution. The ideal conditions were determined to be a pH of 9, a temperature of 80°C, and a hydrogen pressure of 100 kg/cm ². scispace.comresearchgate.net Under these specific parameters, a complete (100%) conversion of D-xylo-5-hexulosonic acid was observed. scispace.comresearchgate.net The resulting product mixture had a molar ratio of idonic acid to gluconic acid of 3:1, with the formation of side products being minimal (less than 5%). scispace.comresearchgate.net This level of control over the reaction outcome highlights the potential for targeted synthesis of specific sugar acids through catalytic hydrogenation.
Microbial Conversion of Sugar Acids
Microorganisms play a pivotal role in the conversion of sugar acids, which are often found in biological waste materials like sugar beet pulp and other pectin-containing substances. google.com This microbial conversion is a key area of interest for biorefining, as it offers a sustainable route to valuable chemicals from renewable resources. researchgate.net
A notable example is the microbial conversion of L-galactonic acid to L-threo-3-deoxy-hexulosonic acid, a process mediated by a specific fungal enzyme. google.com This enzyme has been successfully cloned and expressed in other microorganisms, demonstrating the potential for engineering microbes to efficiently carry out this transformation. google.com Such genetically modified organisms can then be utilized in fermentation processes to convert biomass into desired end products, including ethanol. google.com
Furthermore, if the engineered microorganism also expresses an aldolase (B8822740) capable of cleaving L-threo-3-deoxy-hexulosonic acid into L-glyceraldehyde and pyruvate, these metabolites can be further channeled into the microbe's metabolic pathways to produce other valuable compounds. google.com This highlights the modularity and potential for creating complex biosynthetic pathways in microorganisms for the production of a wide range of bio-based chemicals.
Role in Microbial Metabolism and Biotransformation
Xylo-hexulosonic acids are significant intermediates in the metabolic pathways of various microorganisms. mdpi.comnih.gov Their formation and subsequent conversion are integral to the microbial breakdown of more complex organic molecules and represent key steps in biotransformation processes. researchgate.net
Formation of Xylo-Hexulosonic Acid from Sorbitol Metabolism by Microorganisms
The production of 2-keto-L-gulonic acid, a synonym for L-xylo-2-hexulosonic acid, is a critical step in the industrial synthesis of vitamin C. A common biotechnological route involves the microbial conversion of D-sorbitol. Initially, D-sorbitol is oxidized to L-sorbose by microorganisms such as Gluconobacter oxydans. In a subsequent fermentation step, a co-culture of Ketogulonicigenium vulgare and other microorganisms converts L-sorbose into 2-keto-L-gulonic acid. This two-step fermentation process has been a cornerstone of vitamin C production, although it is known to be time-consuming and can have limitations in terms of yield and conversion rates.
Metabolic Engineering for Enhanced Bioconversion Efficiency
Metabolic engineering offers powerful strategies to improve the efficiency of microbial bioconversions, including the production of xylo-hexulosonic acids and their derivatives. nih.gov By modifying the genetic makeup of microorganisms, it is possible to redirect metabolic pathways, overexpress key enzymes, and eliminate competing reactions to enhance the yield of the desired product. nih.gov
For instance, in the context of producing xylonic acid from xylose, a key intermediate in lignocellulosic biomass, researchers have engineered various microorganisms. mdpi.com One approach involves introducing genes for xylose dehydrogenase and xylonolactonase from one bacterium into another, such as Corynebacterium glutamicum, which has an innate ability to transport pentose sugars. researchgate.net This has led to efficient bioconversion processes. researchgate.net
Another example is the engineering of Zymomonas mobilis for xylonic acid production. By introducing multiple copies of the xylose dehydrogenase gene under the control of a strong promoter, a recombinant strain was created that exhibited significantly increased xylonic acid production. mdpi.com This engineered strain achieved a high titer and yield, demonstrating the potential of metabolic engineering to develop robust microbial cell factories for the sustainable production of valuable organic acids from renewable feedstocks. mdpi.com
Data Tables
Table 1: Optimal Conditions for Catalytic Hydrogenation of D-xylo-5-Hexulosonic Acid
| Parameter | Value |
| Catalyst | Palladium boride |
| Solvent | Aqueous solution |
| pH | 9 |
| Temperature | 80 °C |
| H₂ Pressure | 100 kg/cm ² |
| Conversion | 100% |
| Idonic/Gluconic Acid Ratio | 3/1 |
| Side Products | <5% |
Data sourced from studies on the catalytic hydrogenation of D-xylo-5-hexulosonic acid. scispace.comresearchgate.net
Chemical Reactivity and Derivatization Studies of Xylo Hexulosonic Acids
Reactions of the Keto Group in Hexulosonic Acids
The ketone functional group at the C5 position of L-xylo- acs.orghexulosonic acid is a key site for chemical modification. Its reactivity is comparable to that of other keto-sugars and is influenced by the presence of adjacent hydroxyl groups and the carboxylic acid moiety. The carbonyl group can undergo a range of nucleophilic addition reactions, which are fundamental to the synthesis of various derivatives.
The unique reactivity of the keto group allows for its selective modification in the presence of other functional groups within the molecule, such as hydroxyl and carboxylic acid groups. This can be achieved using specific reagents like hydrazide and hydroxylamine derivatives nih.gov. These reactions typically involve the formation of a new carbon-nitrogen double bond, leading to hydrazones and oximes, respectively.
Furthermore, the acidity of the α-protons to the keto group can be exploited in base-catalyzed reactions, such as aldol (B89426) condensations, to form new carbon-carbon bonds. The keto group also makes the adjacent carbon atoms susceptible to oxidation and reduction reactions. Reduction of the keto group, for instance, can lead to the formation of corresponding polyalcohols, known as alditols.
It is important to note that in solution, L-xylo- acs.orghexulosonic acid can exist in equilibrium between its open-chain keto form and cyclic hemiketal (lactol) forms, predominantly the α-pyranose form acs.org. This equilibrium can influence the observed reactivity of the keto group, as the concentration of the open-chain form is often low.
Esterification of Hexulosonic Acids
The carboxylic acid group of L-xylo- acs.orghexulosonic acid can be readily esterified to produce the corresponding esters. This transformation is not only crucial for protecting the carboxylic acid functionality during subsequent reactions but also for synthesizing derivatives with altered solubility and reactivity. The esterification of the related 2-keto-L-gulonic acid, a key intermediate in vitamin C synthesis, has been extensively studied and provides a model for the esterification of L-xylo- acs.orghexulosonic acid.
Esterification is typically carried out by reacting the hexulosonic acid with an alcohol in the presence of an acidic catalyst. Common catalysts include mineral acids such as hydrochloric acid and sulfuric acid, as well as solid acid catalysts like acidic ion-exchange resins nih.gov. The use of solid acid catalysts offers advantages in terms of ease of separation and catalyst reusability.
The reaction conditions, such as temperature and reaction time, play a significant role in the efficiency of the esterification process. For instance, the continuous esterification of 2-keto-L-gulonic acid with methanol or ethanol in the presence of an acidic ion exchanger is typically performed at temperatures ranging from room temperature to approximately 80°C, with average residence times between 10 and 120 minutes nih.gov. To drive the equilibrium towards the ester product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation.
| Hexulosonic Acid | Alcohol | Catalyst | Temperature (°C) | Key Findings |
|---|---|---|---|---|
| 2-keto-L-gulonic acid | Methanol | Acidic ion exchanger | 55-65 | Continuous process, high conversion. |
| 2-keto-L-gulonic acid | Ethanol | Acidic ion exchanger | Room Temp - 80 | Efficient ester formation. |
| Propanoic acid | Methanol | Sulfated Zirconia | 60 | Catalytic activity correlated with acid strength. researchgate.netmdpi.com |
Cyclization and Lactonization Reactions
In solution, L-xylo- acs.orghexulosonic acid and its esters can exist in equilibrium with various cyclic forms. The formation of these cyclic structures is a result of intramolecular reactions between the carbonyl group (ketone or carboxyl) and the hydroxyl groups along the sugar chain.
The keto group at C5 can react with the hydroxyl group at C2 to form a five-membered furanose-type hemiketal or with the hydroxyl group at C1 (after reduction) or C6 to form different ring structures. Studies on the related D-xylo-5-hexulosonic acid have shown that it exists predominantly in the pyranose form in solution acs.org.
Furthermore, the carboxylic acid group can react with a hydroxyl group to form a lactone, which is a cyclic ester. This lactonization is a common reaction for aldonic and uronic acids. The stability of the resulting lactone ring depends on its size, with five-membered (γ-lactones) and six-membered (δ-lactones) rings being the most common. For L-xylo- acs.orghexulosonic acid, lactonization could potentially occur between the C1 carboxyl group and the hydroxyl groups at C4 or C5 (if reduced).
Intramolecular aldol cyclization is another important reaction pathway for derivatives of hexulosonic acids. For instance, partially protected L-lyxo-hexos-5-ulose derivatives have been shown to undergo DBU-promoted intramolecular aldol condensation with high diastereoselectivity to yield pentahydroxycyclohexanone derivatives acs.org. This type of reaction highlights the potential for creating complex cyclic structures from hexulosonic acid precursors.
Synthesis of Analogs and Modified Derivatives
The synthesis of analogs and modified derivatives of L-xylo- acs.orghexulosonic acid is crucial for exploring its biological activities and for its application as a building block in the synthesis of more complex molecules.
C5-Labeled Derivatives for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of C5-labeled derivatives of L-xylo- acs.orghexulosonic acid would enable detailed mechanistic studies of enzymes that utilize this compound as a substrate or inhibitor. While specific methods for the C5-labeling of L-xylo- acs.orghexulosonic acid are not detailed in the provided search results, general strategies for isotopic labeling of carbohydrates can be applied.
For instance, the introduction of a label at the C5 position could potentially be achieved through the oxidation of a precursor sugar that is already labeled at the corresponding position. Alternatively, selective chemical transformations involving the C5-keto group could be employed to introduce a label. For example, reduction of the keto group with a labeled reducing agent, such as sodium borodeuteride (NaBD4), would introduce a deuterium label at C5.
Partially Benzylated Derivatives in Sugar Synthesis
Protecting group chemistry is fundamental to carbohydrate synthesis, allowing for the selective reaction of specific hydroxyl groups. Benzyl ethers are commonly used as protecting groups due to their stability under a wide range of reaction conditions and their ease of removal by catalytic hydrogenation.
The synthesis of a 5-hexulosonic acid derivative has been achieved through the use of partially benzylated sugars acs.org. This approach involves the selective protection of certain hydroxyl groups with benzyl ethers, followed by oxidation of the remaining free hydroxyl group to a ketone. This strategy allows for the precise control of reactivity and the introduction of the keto functionality at a specific position. The resulting partially benzylated 5-hexulosonic acid derivatives are valuable intermediates in the synthesis of other complex carbohydrates and natural products. The regioselective benzylation of sugars can be a non-trivial process, but various methods have been developed to achieve this, including the use of stannylene acetal intermediates mdpi.com.
Application of Derivatives in Complex Carbohydrate Synthesis
Derivatives of L-xylo- acs.orghexulosonic acid can serve as versatile building blocks in the synthesis of complex carbohydrates and glycoconjugates. The presence of multiple functional groups allows for a variety of coupling strategies to form glycosidic bonds and to attach the sugar moiety to other molecules, such as proteins or lipids.
While specific examples of the application of L-xylo- acs.orghexulosonic acid derivatives in complex carbohydrate synthesis are not extensively documented in the provided search results, the general principles of carbohydrate chemistry suggest their potential utility. For instance, ester derivatives of xylo-oligosaccharides have been synthesized and shown to possess surfactant properties, indicating the potential for creating amphiphilic molecules from hexulosonic acid derivatives uliege.be.
Advanced Research Perspectives and Future Directions in Xylo Hexulosonic Acid Studies
Novel Synthetic Routes and Process Optimization
The efficient synthesis of L-xylo- wikibooks.orghexulosonic acid is a primary focus of current research, with an emphasis on developing sustainable and economically viable production methods. While traditional chemical synthesis routes can be complex and may generate undesirable byproducts, modern approaches are increasingly turning to biocatalysis and metabolic engineering.
Biocatalytic Approaches: The use of whole-cell biocatalysts or purified enzymes offers a promising alternative to chemical synthesis. For instance, research into the production of the related compound 2-keto-L-gulonic acid (2-KLG), a precursor to vitamin C, has demonstrated the efficacy of microbial fermentation. Two-step fermentation processes, often involving a consortium of microorganisms such as Gluconobacter oxydans and Ketogulonicigenium vulgare, have been successfully employed to convert L-sorbose to 2-KLG. researchgate.net Similar strategies could be adapted for the production of L-xylo- wikibooks.orghexulosonic acid, potentially from L-xylose or other precursors. The key enzymes in these pathways, such as sorbose/sorbosone dehydrogenases, are prime targets for discovery and engineering to optimize substrate specificity and catalytic efficiency for the desired conversion.
Process Optimization in Fermentation: Optimizing fermentation conditions is crucial for maximizing product yield and productivity. This includes fine-tuning parameters such as nutrient composition, pH, temperature, and aeration. For example, in the production of 2,5-diketo-D-gluconic acid (2,5-DKG), another key intermediate, optimizing the fermentation process has been shown to significantly increase production and reduce fermentation time. chemicalbook.com High-throughput screening methods are being developed to rapidly identify superior microbial strains and optimal culture conditions, which can accelerate the development of industrial-scale production processes for L-xylo- wikibooks.orghexulosonic acid. nih.gov
| Approach | Key Considerations | Potential Advantages |
| Whole-Cell Biocatalysis | Selection of robust microbial strains, optimization of co-culture systems. | Cost-effective, utilizes complex metabolic pathways. |
| Enzymatic Synthesis | Identification and engineering of specific dehydrogenases and reductases. | High specificity, reduced byproducts. |
| Fermentation Optimization | Media composition, pH, temperature, aeration control. | Increased yield, productivity, and economic viability. |
Elucidation of Undiscovered Metabolic Pathways and Enzymes
A comprehensive understanding of the metabolic pathways involved in the synthesis and degradation of L-xylo- wikibooks.orghexulosonic acid is essential for its efficient biotechnological production and for uncovering its physiological roles. While the metabolism of D-xylose has been studied in various microorganisms, the specific pathways leading to and from L-xylo- wikibooks.orghexulosonic acid remain largely unexplored.
Future research will likely focus on identifying and characterizing the enzymes responsible for its formation. By analogy with the production of 2-KLG from D-glucose via 2,5-DKG, it is plausible that a pathway for L-xylo- wikibooks.orghexulosonic acid could involve the oxidation of a precursor sugar by a series of dehydrogenases. researchgate.net The discovery of novel 2,5-diketo-D-gluconic acid reductases in organisms like Corynebacterium sp. highlights the potential for finding enzymes with activity towards related keto-sugars. researchgate.net
Genomic and proteomic approaches will be instrumental in identifying candidate genes and enzymes. Once identified, these enzymes can be characterized in vitro to determine their substrate specificity, kinetics, and optimal reaction conditions. This knowledge will be invaluable for the rational design of engineered metabolic pathways for the overproduction of L-xylo- wikibooks.orghexulosonic acid. Furthermore, understanding the degradative pathways is equally important to prevent product loss in production strains. For instance, in some microorganisms, 2-KLG can be degraded into L-idonic acid or L-xylose, and identifying and knocking out the genes responsible for these reactions can significantly improve product accumulation. nih.gov
Engineering of Microorganisms for Diversified Xylo-Hexulosonic Acid Production
Metabolic engineering offers a powerful toolkit for developing microbial cell factories capable of producing L-xylo- wikibooks.orghexulosonic acid and its derivatives in high titers. By genetically modifying microorganisms, it is possible to introduce novel biosynthetic pathways, enhance the expression of key enzymes, and eliminate competing metabolic routes.
A variety of microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, and Gluconobacter oxydans, have been successfully engineered for the production of related sugar acids. researchgate.net For example, recombinant E. coli strains have been developed for the production of 2-KLG by overexpressing sorbose/sorbosone dehydrogenases. khanacademy.orgfrontiersin.orglookchem.com The direct production of 2-KLG from D-sorbitol has also been achieved through co-culture systems of Gluconobacter oxydans and engineered E. coli. frontiersin.org
Future efforts in this area will likely involve:
Pathway Construction: Assembling novel biosynthetic pathways for L-xylo- wikibooks.orghexulosonic acid in well-characterized host organisms by introducing heterologous genes encoding the necessary enzymes.
Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes through directed evolution or rational design.
Cofactor Engineering: Balancing the intracellular supply of cofactors, such as NAD(P)H, which are often required for the redox reactions in sugar acid biosynthesis.
Transporter Engineering: Enhancing the transport of precursors into the cell and the export of the final product to prevent feedback inhibition and toxicity. acs.org
| Engineered Microorganism | Target Compound | Key Engineering Strategy | Achieved Titer/Yield |
| Gluconobacter oxydans | 2-Keto-L-gulonic acid | Overexpression of dehydrogenases | 130 g/L from D-sorbitol researchgate.net |
| Escherichia coli | 2-Keto-L-gulonic acid | Overexpression of dehydrogenases and cofactor optimization | 72.4 g/L from L-sorbose frontiersin.org |
| Corynebacterium sp. | 2-Keto-L-gulonic acid | Stereospecific reduction of 2,5-diketo-D-gluconate | 106.3 mg/mL (84.6% yield from D-glucose) mdpi.com |
| Ketogulonicigenium robustum | 2-Keto-L-gulonic acid | Introduction of an innovative acetyl-CoA biosynthetic pathway | 22.27% increase in production nih.gov |
Exploration of Xylo-Hexulosonic Acid Derivatives in Chemical Biology Tools
The unique chemical structure of L-xylo- wikibooks.orghexulosonic acid and its derivatives presents opportunities for their development as novel tools in chemical biology. Carbohydrate derivatives are increasingly being used as molecular probes to study biological processes, as building blocks for the synthesis of bioactive molecules, and as mimics of natural ligands to modulate protein function. nih.gov
The keto group and the carboxylic acid moiety of L-xylo- wikibooks.orghexulosonic acid are amenable to chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. These derivatized molecules could be used to:
Visualize and track carbohydrate metabolism: Fluorescently labeled derivatives could be used to monitor the uptake and intracellular localization of the sugar acid in living cells.
Identify protein-carbohydrate interactions: Derivatives with photo-activatable crosslinkers could be used to identify and characterize proteins that bind to L-xylo- wikibooks.orghexulosonic acid or related structures.
Develop enzyme inhibitors: Modified forms of the acid could act as competitive or irreversible inhibitors of enzymes involved in carbohydrate metabolism, providing tools to study their function.
The synthesis of glycoconjugates, where L-xylo- wikibooks.orghexulosonic acid is attached to other molecules like peptides or lipids, could also lead to the development of novel bioactive compounds with potential therapeutic applications. researchgate.net The exploration of keto sugar nucleotides as precursors for the biosynthesis of complex carbohydrates is another exciting avenue of research. nih.gov
Application in Prebiotic Chemistry Research
The potential prebiotic activity of L-xylo- wikibooks.orghexulosonic acid is an area of growing interest. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thereby conferring health benefits to the host. astrochem.org Xylo-oligosaccharides (XOS), which are polymers of xylose, have been well-documented to possess prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. researchgate.netkhanacademy.orgfrontiersin.orgacs.orgnih.govnih.gov
While the prebiotic effects of oligosaccharides are more extensively studied, there is increasing evidence that monosaccharides and their derivatives can also influence the composition and activity of the gut microbiota. news-medical.net The L-xylo configuration of L-xylo- wikibooks.orghexulosonic acid is a key structural feature that may influence its fermentation by gut bacteria. Research in this area would involve in vitro fermentation studies using human fecal inocula to assess the ability of L-xylo- wikibooks.orghexulosonic acid to modulate the gut microbiome. Key parameters to be investigated include:
The selective growth promotion of probiotic bacteria.
The production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, which are important for gut health.
The stability of L-xylo- wikibooks.orghexulosonic acid under the acidic conditions of the stomach and its resistance to digestion by human enzymes would also need to be evaluated to confirm its potential as a prebiotic.
Development of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The accurate and sensitive detection and quantification of L-xylo- wikibooks.orghexulosonic acid, particularly in complex biological matrices, requires the development of advanced analytical techniques. A significant challenge lies in the differentiation of its various isomers, which may have distinct biological activities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of sugar acids. tcichemicals.combritannica.com Method development will focus on optimizing stationary phases, mobile phases, and detection methods to achieve high resolution and sensitivity. Derivatization of the carbonyl group can enhance detection by UV or fluorescence detectors. nih.gov
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive detection of carbohydrates and their derivatives. pressbooks.pub Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are unique to specific isomers, enabling their differentiation. researchgate.netnih.gov
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly well-suited for the analysis of charged molecules like sugar acids. wikibooks.orgnih.gov It can be used to separate isomers with subtle differences in their charge-to-size ratio. news-medical.net
Future research in this area will aim to develop and validate robust analytical methods for:
Trace Analysis: Detecting and quantifying low concentrations of L-xylo- wikibooks.orghexulosonic acid in biological samples such as fermentation broths, cell extracts, and physiological fluids.
Isomer Differentiation: Developing methods that can reliably separate and identify L-xylo- wikibooks.orghexulosonic acid from its other hexulosonic acid isomers. This is crucial for understanding the specific biological roles of each isomer.
| Analytical Technique | Principle | Application in Xylo-Hexulosonic Acid Analysis |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantification, separation from other compounds, isomer separation with specialized columns. |
| Mass Spectrometry | Separation of ions based on their mass-to-charge ratio. | Structural confirmation, sensitive detection, isomer differentiation through fragmentation analysis. |
| Capillary Electrophoresis | Separation of charged molecules in an electric field. | High-resolution separation of isomers, analysis of charged sugar acids. wikibooks.orgnih.gov |
Q & A
How to formulate a hypothesis-driven research question on hexulosonic acid reactivity?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does steric hindrance from C-5 substituents influence the tautomeric equilibrium of L-xylo-hex-4-ulosonic acid in aqueous solutions?" This question is testable via comparative NMR studies of substituted derivatives and aligns with broader goals in carbohydrate chemistry .
Q. What strategies mitigate bias in data interpretation for labile compounds?
- Methodological Answer :
Q. How to structure a research proposal investigating hexulosonic acid bioactivity?
- Methodological Answer :
Literature review : Use PubMed and SciFinder to identify gaps (e.g., lack of enzymatic studies).
Preliminary data : Include synthetic yields and NMR characterization.
Experimental plan : Detail assays (e.g., enzyme inhibition kinetics) and controls (e.g., stability under assay conditions).
Risk mitigation : Address compound instability by planning real-time monitoring (e.g., LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
